molecular formula C10H16N2O2S B5185156 5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B5185156
M. Wt: 228.31 g/mol
InChI Key: MGHXHXZCUCWPRM-UHFFFAOYSA-N
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Description

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a butan-2-yl group, an ethylsulfanyl group, and a hydroxyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidine precursor with butan-2-yl and ethylsulfanyl reagents under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, process optimization techniques, such as response surface methodology (RSM), can be employed to determine the optimal reaction parameters, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6(3)7-8(13)11-10(15-5-2)12-9(7)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHXHXZCUCWPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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